Superior DAT/SERT Selectivity Over nAChR Subtypes vs. N-(4-chlorophenyl)hexanamide
N-(3-chlorophenyl)hexanamide demonstrates a distinct functional profile, acting as a potent antagonist at specific nAChR subtypes (α3β4 IC50: 1.8 nM) while simultaneously inhibiting DAT (IC50: 658 nM) and SERT (IC50: 100 nM) [1]. This contrasts sharply with N-(4-chlorophenyl)hexanamide, which shows no reported nAChR activity but instead inhibits COX-2 (IC50: 18.7 μM) and LOX (IC50: 23.4 μM) .
| Evidence Dimension | Target Engagement Profile (IC50) |
|---|---|
| Target Compound Data | DAT: 658 nM; SERT: 100 nM; α3β4 nAChR: 1.8 nM |
| Comparator Or Baseline | N-(4-chlorophenyl)hexanamide: COX-2 IC50 = 18.7 μM; LOX IC50 = 23.4 μM |
| Quantified Difference | Potency shift from μM-range enzyme inhibition to nM-range receptor/transporter modulation |
| Conditions | DAT/SERT: HEK293 cells, radioligand uptake assays; nAChR: SH-SY5Y cells, 86Rb+ efflux assay; COX/LOX: In vitro enzyme assays |
Why This Matters
This divergent pharmacology dictates entirely different experimental applications; substitution would invalidate studies targeting monoamine or cholinergic systems.
- [1] EcoDrugPlus Database. Comprehensive bioactivity profile for N-(3-chlorophenyl)hexanamide (Compound ID: 2126094). View Source
